Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone
Description
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone (CAS RN: 906352-77-0) is a boronate ester derivative featuring a morpholine-substituted methanone group attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . Its molecular formula is C₁₇H₂₃BF₃NO₃ with a molecular weight of 357.17 g/mol . The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a widely used method for constructing aryl-boron bonds . Its structural features—specifically the electron-withdrawing trifluoromethyl group and the boronate ester—make it valuable in medicinal chemistry and materials science, particularly in targeted drug delivery and as a precursor for functionalized biaryl systems .
Properties
IUPAC Name |
morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)12-5-6-13(14(11-12)18(20,21)22)15(24)23-7-9-25-10-8-23/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCNSLSLXIRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115801 | |
| Record name | 4-Morpholinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092564-34-5 | |
| Record name | 4-Morpholinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092564-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined. Once the targets and biochemical pathways are identified, it will be possible to describe these effects in detail.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it is difficult to discuss how such factors might influence this compound.
Biochemical Analysis
Biochemical Properties
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in borylation reactions, where it acts as a boron source. This compound can interact with palladium catalysts to form pinacol benzyl boronate. Additionally, it can undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. These interactions highlight its importance in synthetic organic chemistry and biochemical research.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels. Furthermore, it can affect gene expression by acting as a modulator of transcription factors, thereby influencing cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through its boron and trifluoromethyl groups. These binding interactions can result in enzyme inhibition or activation, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains stability under specific conditions, but its activity can diminish over extended periods. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of temporal considerations in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it can participate in borylation and hydroboration reactions, affecting metabolic flux and metabolite levels. These interactions highlight its role in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions ensure its effective distribution and enable its participation in biochemical reactions at the desired sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with target biomolecules and the execution of its biochemical effects.
Biological Activity
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone is a compound that has garnered attention in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its applications in drug development, organic synthesis, and material science.
- Molecular Formula : C17H23BF3NO3
- Molecular Weight : 357.18 g/mol
- CAS Number : 906352-77-0
- InChI Key : FGPWVOFEKZVCDA-UHFFFAOYSA-N
The compound's biological activity is primarily attributed to its ability to modulate specific biochemical pathways. Notably, it has been reported to interact with the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan and plays a significant role in immune response and tumor progression. Inhibition of IDO can enhance anti-tumor immunity by increasing levels of tryptophan and downstream metabolites that are beneficial for T-cell activation and proliferation .
Applications in Drug Development
- Cancer Treatment : Morpholino derivatives have shown promise in targeting cancer-related pathways. The modulation of IDO activity can potentially lead to improved outcomes in cancer therapies by enhancing the immune system's ability to fight tumors .
- Antimicrobial Activity : Some studies suggest that compounds similar to this compound exhibit antimicrobial properties. This activity may be leveraged for developing new antibiotics or antifungal agents .
- Bioconjugation Techniques : The compound's boron-containing moiety allows for versatile bioconjugation applications. This property is particularly useful in attaching biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cancer Treatment | Modulates IDO activity; enhances anti-tumor immunity |
| Antimicrobial Activity | Potential for new antibiotic development |
| Bioconjugation | Facilitates attachment of biomolecules for diagnostics |
| Organic Synthesis | Acts as a key intermediate in synthesizing complex organic compounds |
Case Study: IDO Modulation in Cancer Therapy
A study focusing on the effects of IDO inhibitors demonstrated that Morpholino derivatives can significantly reduce tumor growth in preclinical models. The study indicated that treatment with these compounds led to increased T-cell infiltration within tumors and enhanced anti-tumor responses compared to controls .
Case Study: Antimicrobial Properties
Another investigation explored the antimicrobial efficacy of Morpholino derivatives against various pathogens. Results showed a marked reduction in bacterial growth when treated with these compounds, suggesting their potential as new therapeutic agents against resistant strains .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The pinacol boronate group facilitates palladium-catalyzed cross-couplings with aryl halides or pseudohalides. For example, in a protocol analogous to , the compound reacts with 3-pyridylboronic acid under microwave irradiation (120°C, 30 min) using Pd(PPh₃)₄ and K₃PO₄ in DMF to form biaryl products.
Typical Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | |
| Base | K₃PO₄ or Na₂CO₃ | |
| Solvent | DMF, THF, or DME | |
| Temperature | 80–120°C (thermal or microwave) | |
| Yield Range | 60–85% |
The trifluoromethyl group enhances electrophilic substitution resistance but does not impede transmetalation steps .
Hydrolysis to Boronic Acid
Under acidic conditions, the pinacol boronate hydrolyzes to the corresponding boronic acid. This reaction is critical for accessing intermediates in medicinal chemistry.
Hydrolysis Protocol
-
Time : 2–6 hours at 25–50°C
The morpholino-ketone moiety remains intact under these conditions .
Ketone Reduction
Reduction Data
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C → 25°C | 45% |
| LiAlH₄ | THF | Reflux | 72% |
Nucleophilic Aromatic Substitution
The para-boronate and trifluoromethyl groups direct electrophiles to the ortho position. For example, bromination with Br₂/FeBr₃ occurs selectively at the ortho position relative to the boronate .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholino(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)methanone (CAS 656239-38-2)
- Molecular Formula: C₁₇H₂₄BNO₄
- Molecular Weight : 317.19 g/mol .
- Key Differences: Lacks the trifluoromethyl substituent at the phenyl ring’s 2-position.
- Applications : Used as a boronic acid precursor in Suzuki couplings for synthesizing morpholine-containing biaryls .
Piperidin-1-yl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)methanone
- Key Differences : Replaces the morpholine group with piperidine, altering solubility and steric effects. Piperidine’s lower polarity may enhance membrane permeability in biological systems compared to morpholine derivatives.
Phenyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)methanone (CAS 269410-03-9)
- Molecular Formula : C₁₉H₂₁BO₃
- Molecular Weight : 316.18 g/mol .
- Key Differences: Substitutes the morpholino group with a phenyl ring, increasing hydrophobicity.
Morpholino(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-2-yl)methanone
- Molecular Formula : C₁₆H₂₃BN₂O₄
- Molecular Weight : 318.18 g/mol .
- Key Differences : Replaces the benzene ring with pyridine, introducing a basic nitrogen atom. This modification enhances solubility in polar solvents and may improve coordination with transition metals in catalysis .
Electronic and Reactivity Comparisons
Trifluoromethyl (-CF₃) vs. Cyano (-CN) Substituents
- Target Compound : The -CF₃ group is a strong electron-withdrawing substituent, stabilizing the boronate ester and directing electrophilic substitution reactions to specific positions on the aromatic ring .
- Analog from : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile contains a -CN group, which is even more electron-withdrawing than -CF₃.
Boronate Reactivity in Cross-Coupling Reactions
- Target Compound : The trifluoromethyl group may slow transmetalation in Suzuki-Miyaura reactions due to steric hindrance, compared to unsubstituted analogs like CAS 656239-38-2 .
- Fluorescence Probes () : Styryl-linked boronates (e.g., STBPin, DSTBPin) exhibit rapid H₂O₂-responsive cleavage due to extended conjugation, a feature absent in the target compound.
Physical Properties Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronic ester functionality. A typical approach involves coupling a morpholino-substituted aryl halide with a pinacol boronate precursor under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst, base like Na₂CO₃, and solvent mixtures of THF/H₂O). The trifluoromethyl group may require protection during synthesis to avoid side reactions .
- Key Steps :
- Preparation of the aryl halide intermediate (e.g., bromination of the parent aryl ring).
- Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
- Purification via column chromatography (hexanes/EtOAc gradients) to isolate the product .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substituent positions, boronate ester integration, and trifluoromethyl group presence.
- HPLC-MS : To assess purity (>95%) and molecular ion confirmation.
- X-ray Crystallography : For unambiguous structural determination, particularly if steric effects from the trifluoromethyl group cause ambiguities in spectral data .
Q. What are the primary applications of this compound in organic synthesis?
- Key Uses :
- Suzuki-Miyaura Cross-Coupling : As a boronate ester coupling partner for constructing biaryl systems, especially in drug discovery for introducing trifluoromethylated aromatic motifs .
- Intermediate in Medicinal Chemistry : The morpholino group enhances solubility, while the trifluoromethyl group modulates electronic properties in target molecules .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling with sterically hindered partners?
- Challenges : The trifluoromethyl group introduces steric bulk, potentially reducing coupling efficiency.
- Optimization Strategies :
- Catalyst Screening : Use bulky ligands (e.g., SPhos or RuPhos) to improve catalytic activity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of hindered intermediates.
- Temperature Modulation : Elevated temperatures (80–100°C) can overcome kinetic barriers but risk boronate ester decomposition .
Q. What mechanisms explain discrepancies in coupling yields with different aryl halides?
- Potential Causes :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) slow oxidative addition of aryl halides to Pd(0).
- Steric Hindrance : Bulky substituents near the reactive site impede transmetalation.
- Competitive Protodeboronation : Acidic conditions or trace water can degrade the boronate ester .
- Troubleshooting :
- Additives like LiCl or phase-transfer catalysts (e.g., TBAB) stabilize intermediates.
- Pre-dry solvents and use inert atmospheres to minimize protodeboronation .
Q. How does the morpholino group influence the compound’s reactivity and stability?
- Mechanistic Insights :
- Solubility Enhancement : The morpholino moiety increases polarity, improving solubility in aqueous-organic mixtures.
- Electron Donation : The morpholine’s nitrogen donates electron density to the aryl ring, activating it for electrophilic substitution but potentially destabilizing the boronate ester under acidic conditions .
- Stability Tests :
- Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 40°C) to assess boronate ester hydrolysis .
Data Analysis and Contradictions
Q. How should researchers resolve conflicting spectral data for this compound?
- Case Study : If ¹H NMR shows unexpected splitting or integration ratios:
- Hypotheses : (i) Rotameric forms due to restricted rotation around the morpholino-aryl bond; (ii) Trace impurities from incomplete purification.
- Solutions :
- Variable-temperature NMR to identify rotameric equilibria.
- Repeat purification using preparative HPLC or recrystallization .
Q. Why might batch-to-batch variability occur in synthetic yields?
- Root Causes :
- Moisture Sensitivity : Boronate esters hydrolyze readily; slight humidity differences affect yields.
- Catalyst Deactivation : Residual oxygen or impurities in solvents/Pd catalysts.
- Mitigation :
- Strict anhydrous conditions (e.g., Schlenk line techniques).
- Use fresh Pd catalysts (e.g., Pd(OAc)₂) and degas solvents .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Safety Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
